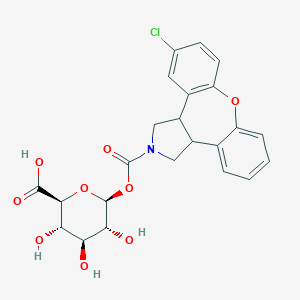

Org 5222 glucuronide

Vue d'ensemble

Description

Org 5222 glucuronide is a metabolite formed through the conjugation of a parent compound with glucuronic acid. This process, known as glucuronidation, is a major pathway for the detoxification and elimination of various xenobiotics and endogenous substances. Glucuronides are generally more water-soluble than their parent compounds, facilitating their excretion via urine or bile.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Org 5222 glucuronide typically involves the enzymatic conjugation of the parent compound with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and a suitable buffer system to maintain the pH.

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation or the use of recombinant UGT enzymes. These methods allow for the large-scale production of the glucuronide with high specificity and yield. The process may also include purification steps such as chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: Org 5222 glucuronide can undergo various chemical reactions, including:

Hydrolysis: The glucuronide can be hydrolyzed back to the parent compound and glucuronic acid.

Oxidation and Reduction: These reactions may occur under specific conditions, altering the chemical structure of the glucuronide.

Substitution: The glucuronic acid moiety can be replaced by other functional groups under certain conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions are commonly used.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Major Products:

Hydrolysis: Parent compound and glucuronic acid.

Oxidation and Reduction: Various oxidized or reduced forms of the glucuronide.

Applications De Recherche Scientifique

Org 5222 glucuronide has several applications in scientific research:

Pharmacokinetics: Used to study the metabolism and excretion of drugs.

Toxicology: Helps in understanding the detoxification pathways of xenobiotics.

Biomedical Research: Utilized in the development of prodrugs and targeted drug delivery systems.

Environmental Science: Used to monitor the presence and fate of pollutants in the environment.

Mécanisme D'action

The mechanism of action of Org 5222 glucuronide involves its formation through the enzymatic conjugation of the parent compound with glucuronic acid. This process increases the water solubility of the compound, facilitating its excretion. The molecular targets and pathways involved include the UGT enzymes and the transport systems responsible for the excretion of glucuronides.

Comparaison Avec Des Composés Similaires

Acyl Glucuronides: Formed from carboxylic acid-containing drugs.

Phenolic Glucuronides: Formed from phenolic compounds.

N-Glucuronides: Formed from amines.

Uniqueness: Org 5222 glucuronide is unique in its specific parent compound and the resulting pharmacokinetic and toxicological properties. Its formation and behavior may differ from other glucuronides due to the unique structure of the parent compound.

Activité Biologique

Org 5222 glucuronide is a metabolite of the antipsychotic drug asenapine, which is primarily used in the treatment of schizophrenia and bipolar disorder. This compound undergoes extensive glucuronidation, a crucial phase II metabolic process that enhances the solubility of lipophilic drugs, facilitating their excretion from the body. Understanding the biological activity of this compound is essential for evaluating its pharmacological effects, safety profile, and potential therapeutic implications.

Mechanism of Glucuronidation

Glucuronidation involves the conjugation of glucuronic acid to various substrates, catalyzed by UDP-glucuronosyltransferases (UGTs). This process transforms lipophilic compounds into hydrophilic metabolites that can be readily eliminated via urine or bile. This compound is formed through the action of UGT enzymes, particularly UGT1A4 and UGT2B7, which are known to be involved in the metabolism of asenapine .

The glucuronidation process not only detoxifies drugs but also plays a significant role in drug-drug interactions and interindividual variability in drug metabolism. Variations in UGT expression can lead to differences in drug efficacy and safety among patients .

Biological Activity and Pharmacokinetics

The pharmacokinetics of this compound are characterized by its rapid formation following asenapine administration. Studies indicate that this metabolite reaches peak plasma concentrations approximately one hour after sublingual administration of asenapine, with an elimination half-life of about 24 hours . The extensive metabolism and subsequent glucuronidation contribute to the overall pharmacological profile of asenapine, influencing both its therapeutic effects and side effects.

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Peak Concentration (Cmax) | ~1 hour post-dose |

| Elimination Half-Life | ~24 hours |

| Bioavailability (sublingual) | ~35% |

Clinical Studies and Findings

Clinical studies have investigated the safety and efficacy of asenapine, providing insights into the role of this compound. In a series of trials, asenapine demonstrated significant efficacy in reducing symptoms of schizophrenia compared to placebo, with Org 5222 contributing to its pharmacological effects through its active metabolites .

Case Study: Efficacy in Schizophrenia Treatment

In a randomized controlled trial comparing asenapine to risperidone and placebo:

- Participants : Approximately 180 patients with schizophrenia.

- Results : Asenapine showed statistically significant improvements in symptom reduction (p=0.007) compared to placebo.

- Adverse Events : Common adverse events included sedation and weight gain, with a similar incidence across treatment groups.

Safety Profile

The safety profile of this compound has been evaluated through various clinical trials. Adverse events reported include hematological issues such as anemia and thrombocytopenia, which were monitored closely during trials . The incidence rates were comparable across different dosages, indicating a consistent safety profile.

Table 2: Summary of Adverse Events

| Adverse Event | Incidence Rate (%) |

|---|---|

| Any Adverse Event | 78% |

| Anemia | Specific cases noted |

| Thrombocytopenia | Rarely reported |

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene-4-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClNO9/c24-10-5-6-16-12(7-10)14-9-25(8-13(14)11-3-1-2-4-15(11)32-16)23(31)34-22-19(28)17(26)18(27)20(33-22)21(29)30/h1-7,13-14,17-20,22,26-28H,8-9H2,(H,29,30)/t13?,14?,17-,18-,19+,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONYWLCNIOIULX-NXYWHHHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C(CN1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926236 | |

| Record name | 1-O-(5-Chloro-1,3,3a,12b-tetrahydro-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole-2-carbonyl)hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128923-28-4 | |

| Record name | Org 5222 glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128923284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-(5-Chloro-1,3,3a,12b-tetrahydro-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole-2-carbonyl)hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.